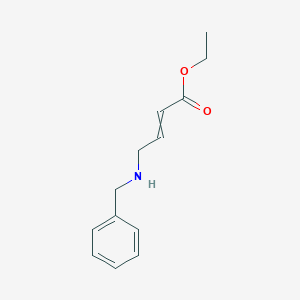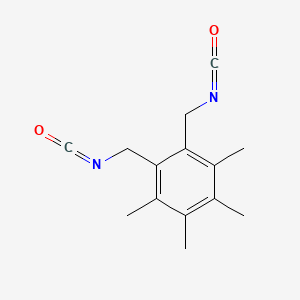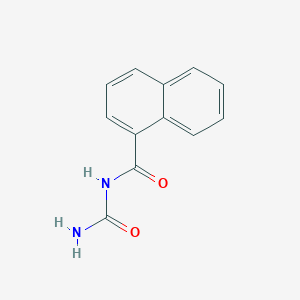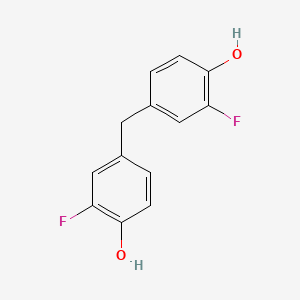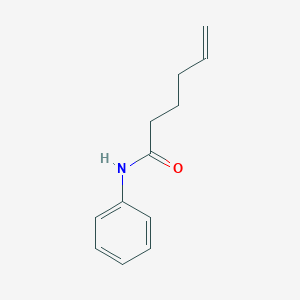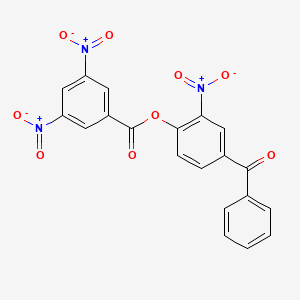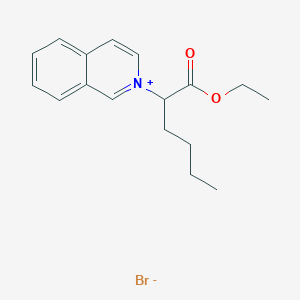
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. They are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting isoquinoline can then be further modified through various chemical reactions to introduce the ethoxy and oxohexan-2-yl groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinoline derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmaceutical agent due to its unique chemical properties. In medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of diseases where isoquinoline derivatives have shown promise. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide can be compared with other isoquinoline derivatives, such as 2-(1-oxo-1H-isoquinolin-2-yl)acetamide and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline . These compounds share a similar isoquinoline core but differ in their substituents, which can significantly impact their chemical properties and applications.
Propriétés
Numéro CAS |
138308-30-2 |
|---|---|
Formule moléculaire |
C17H22BrNO2 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
ethyl 2-isoquinolin-2-ium-2-ylhexanoate;bromide |
InChI |
InChI=1S/C17H22NO2.BrH/c1-3-5-10-16(17(19)20-4-2)18-12-11-14-8-6-7-9-15(14)13-18;/h6-9,11-13,16H,3-5,10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LKZSCNBCKVQCBX-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(C(=O)OCC)[N+]1=CC2=CC=CC=C2C=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


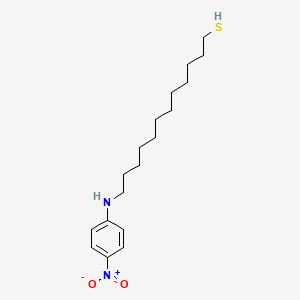
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
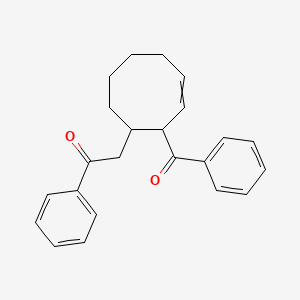
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
